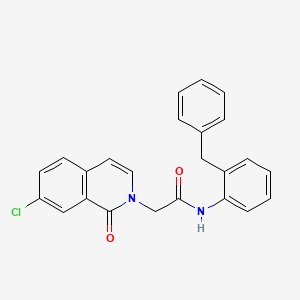

N-(2-benzylphenyl)-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide

Description

N-(2-Benzylphenyl)-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide is a synthetic acetamide derivative featuring a benzylphenyl group and a 7-chloro-substituted isoquinolinone moiety. Its molecular formula is C₂₃H₁₈ClN₃O₂, with a molecular weight of 403.866 g/mol and a ChemSpider ID of 21491131 . The compound’s structure combines a planar acetamide linker with aromatic systems, which may influence its physicochemical properties and biological interactions.

Properties

CAS No. |

853319-89-8 |

|---|---|

Molecular Formula |

C24H19ClN2O2 |

Molecular Weight |

402.9 g/mol |

IUPAC Name |

N-(2-benzylphenyl)-2-(7-chloro-1-oxoisoquinolin-2-yl)acetamide |

InChI |

InChI=1S/C24H19ClN2O2/c25-20-11-10-18-12-13-27(24(29)21(18)15-20)16-23(28)26-22-9-5-4-8-19(22)14-17-6-2-1-3-7-17/h1-13,15H,14,16H2,(H,26,28) |

InChI Key |

JVNIJQOPCSZKGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)CN3C=CC4=C(C3=O)C=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzylphenyl)-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-benzylphenylamine and 7-chloro-1-oxo-2(1H)-isoquinoline.

Condensation Reaction: The primary step involves a condensation reaction between 2-benzylphenylamine and 7-chloro-1-oxo-2(1H)-isoquinoline in the presence of a suitable condensing agent like acetic anhydride.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.

Automated Purification Systems: Employing automated purification systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzylphenyl)-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-benzylphenyl)-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide involves several steps, typically including the formation of the isoquinoline moiety followed by acetamide coupling. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Biological Activities

The compound has been evaluated for various biological activities, including:

a. Antimicrobial Activity

Studies have shown that derivatives of acetamides can exhibit significant antimicrobial properties. For instance, a related study on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides demonstrated promising antimicrobial and antitubercular activities against Mycobacterium tuberculosis H37Rv, suggesting that similar derivatives may possess comparable effects .

b. Anticancer Activity

This compound has been investigated for its anticancer potential. Compounds with similar structures have shown effectiveness against various cancer cell lines, including hepatocellular carcinoma and breast adenocarcinoma, by inhibiting key cellular pathways involved in tumor proliferation .

c. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly against enzymes such as acetylcholinesterase and α-glucosidase. In silico studies indicate that certain structural modifications can enhance inhibitory activity, which is crucial for developing therapeutic agents targeting metabolic disorders .

Case Studies and Research Findings

Several case studies highlight the effectiveness of compounds structurally related to this compound:

Mechanism of Action

The mechanism of action of N-(2-benzylphenyl)-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide involves:

- **Path

Molecular Targets: The compound may interact with specific enzymes or receptors in the body.

Biological Activity

N-(2-benzylphenyl)-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and other relevant pharmacological effects.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C₁₅H₁₄ClN₃O

- Molecular Weight : 273.74 g/mol

- IUPAC Name : this compound

This compound features a benzyl group, a chloro substituent, and an isoquinoline moiety, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including derivatives similar to this compound. A study screened various N-substituted phenyl chloroacetamides for their effectiveness against common pathogens:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Methicillin-resistant S. aureus (MRSA) | Effective |

| Escherichia coli | Less effective |

| Candida albicans | Moderately effective |

The results indicated that compounds with halogenated phenyl rings exhibited higher lipophilicity, facilitating membrane penetration and enhancing antimicrobial efficacy against Gram-positive bacteria and fungi .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by the substituents on the phenyl ring. A quantitative structure–activity relationship (QSAR) analysis revealed that specific modifications to the chemical structure could significantly alter the compound's effectiveness:

- Halogen Substituents : The presence of halogens (e.g., chlorine or bromine) on the phenyl ring increases antimicrobial activity due to enhanced lipophilicity.

- Positioning of Substituents : The position of substituents (ortho, meta, para) affects binding affinity to bacterial receptors, influencing overall potency.

Inhibition of Lipoxygenase

Another area of interest is the compound's potential as an inhibitor of lipoxygenase enzymes, particularly 12/15-lipoxygenase. These enzymes are implicated in various inflammatory conditions and cancers. Compounds that inhibit these enzymes can have therapeutic applications in treating diseases such as:

- Stroke

- Alzheimer's disease

- Atherosclerosis

Research indicates that derivatives of this class may exhibit inhibitory effects on lipoxygenase activity, suggesting a dual mechanism of action involving both antimicrobial and anti-inflammatory properties .

Case Studies and Clinical Implications

In a recent clinical study involving a series of chloroacetamide derivatives, researchers observed significant antibacterial activity against resistant strains of bacteria. These findings underscore the potential for developing new antimicrobial agents based on the structural framework of this compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Key Observations :

- The target compound’s isoquinolinone core distinguishes it from benzothiazole (), pyrazolone (), or dibenzoazepinone () derivatives.

- Chlorine substitution at the 7-position (target) vs. 5-/6-positions in benzothiazole derivatives () may alter electronic properties and binding specificity.

- The benzylphenyl group introduces steric bulk compared to smaller substituents like ethylphenyl () or methoxyphenyl ().

Physicochemical Properties

Table 2: Physicochemical Data Comparison

Key Observations :

- The target compound’s melting point is unreported, but benzothiazole-isoquinoline derivatives () exhibit higher melting points (240–260°C) due to rigid aromatic systems, suggesting similar thermal stability for the target.

- Water solubility is generally low for aromatic acetamides, as seen in Compound 9 (tested via HPLC) .

- Purity and yield vary: Benzothiazole derivatives achieve >90% purity (), while VM-7 has lower yield (65.24%) .

Q & A

Q. What are effective synthetic routes for N-(2-benzylphenyl)-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. For example, TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) is a critical coupling agent for amide bond formation between the benzylphenylamine and the isoquinolinyl-acetic acid precursor. Microwave-assisted synthesis (e.g., 80–120°C, 15–30 min) can enhance reaction efficiency and yield compared to traditional heating . Reaction optimization includes:

- Solvent selection : Dichloromethane (DCM) or acetonitrile for solubility and inertness.

- Temperature control : Maintaining 0–5°C during reagent addition to minimize side reactions .

- Purification : Column chromatography with hexane:ethyl acetate gradients (9:3 to 6:4) and recrystallization from methanol or ethyl acetate .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Essential for confirming proton environments and carbon frameworks. DMSO-d6 is preferred for resolving NH and aromatic protons .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., R22(10) dimer formation in acetamide derivatives) .

- TLC : Monitors reaction progress using hexane:ethyl acetate (9:3) as the mobile phase .

- Mass spectrometry (ESI/APCI) : Validates molecular weight (±1 Da) and detects fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural characterization?

Methodological Answer: Discrepancies often arise from:

- Conformational isomers : X-ray crystallography can distinguish diastereomers (e.g., dihedral angles between aromatic rings varying by 20–30° in asymmetric units) .

- Impurities : Use preparative HPLC or repeated recrystallization to isolate pure fractions. Compare experimental vs. theoretical elemental analysis (±0.5% tolerance) .

- Dynamic effects in NMR : Variable-temperature NMR (e.g., 25–60°C) can resolve broadening caused by hydrogen bonding or rotational barriers .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound’s bioactivity?

Methodological Answer:

- Substituent variation : Synthesize analogs with modified benzyl or isoquinolinyl groups (e.g., electron-withdrawing Cl vs. electron-donating OCH3) to assess electronic effects on activity .

- Molecular docking : Use software like AutoDock Vina to predict binding affinities toward targets (e.g., anticonvulsant targets or viral proteases) .

- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) and hydrophobic regions using crystallographic data .

Q. How can researchers design analogs to improve pharmacokinetic properties (e.g., solubility, metabolic stability)?

Methodological Answer:

- LogP optimization : Introduce polar groups (e.g., sulfonyl or hydroxyl) to reduce lipophilicity. For example, replacing benzyl with pyridyl improves aqueous solubility .

- Prodrug strategies : Mask amide groups with ester prodrugs to enhance membrane permeability .

- Metabolic blocking : Fluorine substitution at para positions reduces cytochrome P450-mediated oxidation .

Q. What are common impurities formed during synthesis, and how are they identified?

Methodological Answer:

- Unreacted intermediates : Detectable via TLC (Rf differences) or LC-MS.

- Diastereomers : Resolved via chiral HPLC or crystallography (e.g., 54.8° vs. 77.5° dihedral angles in asymmetric units) .

- Oxidation byproducts : Monitor using UV-Vis spectroscopy (λmax shifts) or IR for carbonyl group anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.